N-对甲苯磺酰吲哚

概述

描述

Synthesis Analysis

The synthesis of N-Tosylindole involves several strategies, including the oligomerization of N-Tosylindole with aluminum chloride, leading to different types of oligomerization products (Fujino et al., 2004). Another method describes the stabilization of N-tosyl-2-lithioindoles with bis(N,N′-dimethylaminoethyl) ether for subsequent addition to ketones, providing a practical procedure suitable for large-scale synthesis (Jiang-Ping et al., 2009).

Molecular Structure Analysis

The structure of N-Tosylindole and its derivatives plays a crucial role in their reactivity and applications. The molecular structure has been elucidated through various synthetic approaches and structural analyses. For example, a strategy for extending the nitrogen chain involving bis(1,2,3-triazole) formation from Tosylhydrazones and N-amino azole was verified by the X-ray crystal structure of key intermediates, highlighting the versatile synthetic applicability of N-Tosylindole derivatives (Yang et al., 2019).

Chemical Reactions and Properties

N-Tosylindole participates in a variety of chemical reactions, demonstrating its utility as a versatile building block in organic synthesis. It has been used in Diels-Alder reactions as a dienophile under thermal and high-pressure conditions (Biolatto et al., 2001), and in the synthesis of (E)-2-arylmethylidene-N-tosylindolines through palladium-catalyzed cyclocondensation (Chowdhury et al., 2012).

Physical Properties Analysis

The physical properties of N-Tosylindole, such as solubility, melting point, and stability, are influenced by its molecular structure and substituents. These properties are critical for determining its application in various chemical reactions and synthesis processes. Although specific studies focusing solely on the physical properties of N-Tosylindole were not identified, the general behavior in reactions suggests it possesses characteristics conducive to synthetic versatility and application in complex synthesis pathways.

Chemical Properties Analysis

N-Tosylindole's chemical properties, including reactivity, potential for functionalization, and role in catalysis, make it a valuable compound in organic chemistry. Its ability to undergo reactions such as N-arylation, cycloaddition, and cyclization demonstrates its reactivity and versatility. The synthesis of 3-aroylindoles through a Cu(I)-catalyzed reaction highlights the potential of N-Tosylindole derivatives in the formation of complex molecules (Gogoi et al., 2013).

科学研究应用

氯化铝催化的寡聚化反应

N-对甲苯磺酰吲哚在氯化铝存在下表现出活性,导致寡聚化反应。这个过程导致二聚体和三聚体的形成,涉及吲哚核中吡咯部分之间以及吲哚核的吡咯部分与苯环部分之间的缩合。这种寡聚化反应在合成复杂有机结构方面具有潜在应用(Fujino, Yanase, Shinoda, & Nakatsuka, 2004)。

在循环伏安法和保护基化学中的应用

N-对甲苯磺酰吲哚已经在循环伏安法中研究,用于保护氨基功能。它为开发比对甲苯磺酰更易水解的氨基保护剂提供了见解,这在合成化学领域中具有重要意义(Nyassé, Grehn, Maia, Monteiro, & Ragnarsson, 1999)。

在有机合成中的稳定化和锂化

N-对甲苯磺酰吲哚可以被稳定化和锂化,用于有机合成。已经开发了适用于大规模锂化N-对甲苯磺酰吲哚的实用程序,突出了它在合成多样有机化合物中的作用(Jiang-Ping, Sanyal, Lu, & Senanayake, 2009)。

催化酰化-纳扎罗夫环化

在Lewis酸催化剂存在下,N-对甲苯磺酰吲哚与某些酸处理会导致融合环戊酮的形成。这个串联酰化-纳扎罗夫环化序列展示了N-对甲苯磺酰吲哚在复杂有机合成中的潜力(Li et al., 2014)。

合成功能化的2-硫基吲哚

N-对甲苯磺酰吲哚已被用于高效合成2-硫基吲哚。这种转化对于产生具有羟基、羧基或氨基官能团的化合物具有重要意义,突显了它在有机合成中的多功能性(Doroszuk et al., 2020)。

取代吲哚的开发

已经进行了从N-对甲苯苯胺制备4-、5-、6-和7-取代N-对甲苯磺酰吲哚的研究。这种合成过程在扩大可用于制药和化学研究的吲哚衍生物范围方面发挥着关键作用(Inoue, Murai, Kobayashi, & Sato, 1992)。

未来方向

作用机制

Target of Action

N-Tosylindole, also known as 1-tosyl-1H-indole, is a heterocyclic nitrogen compound Indole derivatives, to which n-tosylindole belongs, are known to play a significant role in cell biology . They are used in the treatment of various disorders and diseases, including cancer and microbial infections .

Mode of Action

It’s known that indole derivatives interact with their targets, leading to various biological effects

Biochemical Pathways

Indole derivatives, including n-tosylindole, are known to affect various biochemical pathways due to their wide bioactivities

Result of Action

Indole derivatives, including n-tosylindole, are known to exhibit various biologically vital properties

Action Environment

Factors such as reaction conditions and substituents on the isatin and indole moieties are known to greatly affect the yield of indole derivatives, including n-tosylindole .

属性

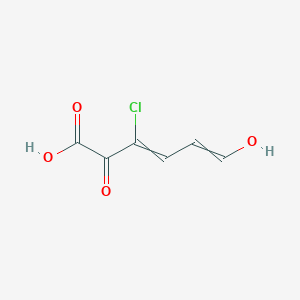

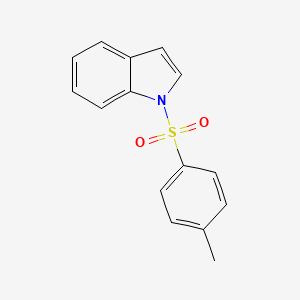

IUPAC Name |

1-(4-methylphenyl)sulfonylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S/c1-12-6-8-14(9-7-12)19(17,18)16-11-10-13-4-2-3-5-15(13)16/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRRPYFLDADLJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449788 | |

| Record name | N-Tosylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31271-90-6 | |

| Record name | N-Tosylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of N-Tosylindole?

A1: The molecular formula of N-Tosylindole is C15H13NO2S, and its molecular weight is 271.34 g/mol.

Q2: Is there any available spectroscopic data for N-Tosylindole?

A: While the provided research papers do not explicitly list all spectroscopic data, they confirm the structures of synthesized N-Tosylindole derivatives using 1H NMR, IR spectra, and elemental analysis. [, ] For instance, the crystal structure of 3-Methyl-1-tosyl-1H-indole-2-carbaldehyde has been reported. []

Q3: Does N-Tosylindole exhibit any catalytic properties?

A3: The provided research focuses on N-Tosylindole as a synthetic building block rather than a catalyst. Its applications primarily revolve around its use as a substrate in diverse organic reactions.

Q4: Has computational chemistry been used to study N-Tosylindole?

A4: The provided research papers do not delve into computational studies like simulations, calculations, or QSAR modeling of N-Tosylindole.

Q5: How does modifying the structure of N-Tosylindole affect its reactivity?

A: The research demonstrates that substituents on the indole ring of N-Tosylindole can significantly impact its reactivity and selectivity in various reactions. For example, the presence and position of allyl, iodo, and acyl groups influence the outcome of palladium-catalyzed reactions, leading to diverse carbazole and cycloocta[b]indole derivatives. [, , ]

Q6: What information is available about the SHE regulations, toxicology, and safety of N-Tosylindole?

A6: The provided research focuses primarily on synthetic applications and does not offer data on SHE regulations, toxicology, or the safety profile of N-Tosylindole.

Q7: Is there any information available on the PK/PD properties, in vitro/in vivo efficacy, and resistance aspects of N-Tosylindole?

A7: The research primarily explores the synthetic utility of N-Tosylindole and its derivatives. Therefore, information regarding PK/PD properties, in vitro/in vivo efficacy, and resistance mechanisms is not provided within these studies.

Q8: What is known about drug delivery, targeting, biomarkers, and diagnostic applications of N-Tosylindole?

A8: The provided research focuses on N-Tosylindole as a synthetic scaffold and does not extend to its applications in drug delivery, targeting, biomarkers, or diagnostics.

Q9: Which analytical methods are used to characterize N-Tosylindole and its derivatives?

A: Researchers commonly utilize 1H NMR, IR spectroscopy, and elemental analysis for the characterization of N-Tosylindole and its synthesized derivatives. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(1-Benzylthieno[3,2-c]pyrazol-3-yl)furan-2-yl]methanol](/img/structure/B1244370.png)

![[(1S,2S)-2-morpholin-4-ylcyclohexyl] 2-(4-bromophenyl)acetate](/img/structure/B1244372.png)

![{4-[2-(Benzhydryl-amino)-acetyl]-piperazin-1-yl}-(2-methyl-pyridin-3-yl)-acetonitrile](/img/structure/B1244379.png)

![3-(2-Naphthoyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-amine](/img/structure/B1244381.png)

![6-Phenyl-5-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-5,6,7,8-tetrahydro-naphthalen-2-ol](/img/structure/B1244382.png)

![2-[2-[2-[2-[carboxymethyl-[2-(2-octadecoxyethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(2-octadecoxyethoxy)-2-oxoethyl]anilino]acetic acid](/img/structure/B1244384.png)

![(3R,4R,7S,10S)-3-[(1R,2S,4aR,6S,8aR)-2,3,4a,6-tetramethyl-2,5,6,7,8,8a-hexahydro-1H-naphthalene-1-carbonyl]-10-hydroxy-5-oxa-1-azatricyclo[5.2.1.04,10]decane-2,6-dione](/img/structure/B1244385.png)

![[(2R)-4-[5-[(4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]urea](/img/structure/B1244387.png)